ABCA1 Human Pre-designed siRNA Set A

Lipid Metabolism Cholesterol Efflux Atherosclerosis Research

ABCA1 Human Pre-designed siRNA Set A delivers three individually supplied, HPLC-purified siRNA duplexes targeting distinct coding regions of the ~6.8 kb ABCA1 transcript—enabling empirical selection of the sequence achieving ≥50% knockdown in your specific cell model. Unlike pre-pooled reagents, the individual triplex format allows two-step screening-then-confirmation workflows essential for high-confidence mechanistic studies of cholesterol efflux, STAT6 phosphorylation, PPAR-γ, and LXR-α pathways. Each 5 nmol duplex supports ≥330 transfections (24-well, 10 nM). Includes negative control, FAM-labeled negative control for transfection monitoring, and GAPDH positive control. Documented lot-to-lot MS consistency ensures reproducibility across multi-gene panels and longitudinal studies.

Molecular Formula C20H10N2Na2O4
Molecular Weight 388.3 g/mol
Cat. No. B12432133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABCA1 Human Pre-designed siRNA Set A
Molecular FormulaC20H10N2Na2O4
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2
InChIKeyAUPXFICLXPLHBB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 set / 1 kit / 2 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABCA1 Human Pre-designed siRNA Set A: Pre-Designed Triplex siRNA Reagent for ATP-Binding Cassette Transporter A1 Gene Silencing


ABCA1 Human Pre-designed siRNA Set A is a pre-validated RNA interference (RNAi) reagent kit designed for sequence-specific silencing of the human ATP-binding cassette transporter A1 (ABCA1) gene (Entrez Gene ID: 19). Each set contains three distinct siRNA duplexes targeting different coding regions of the ABCA1 transcript, along with negative control, FAM-labeled negative control, and GAPDH positive control oligonucleotides. The product is supplied as HPLC-purified, lyophilized duplexes (5 nmol each) [1] and is optimized for in vitro transfection applications in macrophage and hepatocyte cell models where ABCA1-mediated cholesterol efflux is a primary functional endpoint [2].

Why ABCA1 siRNA Products Cannot Be Interchanged: Design Strategy and Functional Validation Determine Experimental Reproducibility


In-class substitution of ABCA1 siRNA reagents without empirical validation introduces substantial experimental risk due to three factors: (1) algorithmic design differences—algorithms from Cenix, SMARTselection, and other platforms produce non-overlapping target sequences with divergent knockdown efficiencies ; (2) format differences—single siRNAs, pooled reagents (e.g., SMARTpool with 4 duplexes pre-mixed), and individually supplied triplex sets exhibit distinct off-target profiles and functional confirmation requirements [1]; and (3) ABCA1's long mRNA (approximately 6.8 kb coding sequence) contains multiple transcript variants, making knockdown efficacy highly dependent on target site selection and isoform coverage. Procurement of a pre-designed triplex set with individual duplexes enables empirical selection of the optimal sequence for a given cell type, a capability absent in pre-pooled products.

ABCA1 Human Pre-designed siRNA Set A: Quantitative Comparative Evidence for Procurement Decision-Making


Triplex Design Strategy vs. Single siRNA: Functional Validation Redundancy as a Procurement Advantage

ABCA1 Human Pre-designed siRNA Set A delivers three discrete siRNA duplexes targeting distinct regions of the ABCA1 transcript, each supplied in separate vials (5 nmol each) . This format enables individual transfection and empirical validation, allowing researchers to identify the most efficacious duplex for their specific cell type. This contrasts with pre-pooled formats such as Dharmacon SMARTpool (4 duplexes pre-mixed in one tube), which precludes individual duplex performance assessment unless supplementary single-duplex purchases are made. Industry best-practice validation of pooled siRNAs demonstrated that only 82% of algorithm-designed individual siRNAs achieve ≥70% knockdown, and pooled performance can be compromised by inactive duplex interference . The triplex individual-format design eliminates this confounding variable.

Lipid Metabolism Cholesterol Efflux Atherosclerosis Research

ABCA1 mRNA Knockdown Efficiency in Macrophages: Quantitative Baseline for Functional Assay Planning

ABCA1-targeting siRNA achieves quantifiable, physiologically relevant knockdown in THP-1 macrophage models. In a published study using custom ABCA1-seRNA-targeting siRNA, approximately 70% reduction in ABCA1-seRNA levels resulted in at least 50% decrease in ABCA1 mRNA expression in THP-1 macrophages, with concomitant downregulation of ABCA1 protein levels and significantly impaired cholesterol efflux [1]. These data establish the functional threshold at which ABCA1 silencing alters cholesterol homeostasis, providing a validated baseline against which users of ABCA1 Human Pre-designed siRNA Set A can benchmark their experimental outcomes. Parallel studies confirm that ABCA1 siRNA knockdown in human macrophage (THP-1) and liver (HepG2) cells consistently reduces cholesterol efflux to apolipoprotein A-I and HDL [2].

Macrophage Biology Reverse Cholesterol Transport HDL Biogenesis

HPLC Purification and Mass Spectrometry-Based Lot-to-Lot Consistency Verification

ABCA1 Human Pre-designed siRNA Set A employs HPLC purification (purity >97%) with mass spectrometry verification of duplex composition. Each production lot undergoes mass spectrometry analysis and is directly compared to the previous lot to ensure maximum lot-to-lot consistency [1]. This quality control framework contrasts with standard desalting-only purification approaches, which do not remove truncated synthesis byproducts and may exhibit greater inter-lot variability. The triplex set format with HPLC purification is specifically designed for researchers conducting longitudinal studies or multi-site collaborations where batch-to-batch reproducibility is critical for data integrity.

Quality Control Reproducibility Longitudinal Studies

Three-siRNA Format Provides Empirical Redundancy Against Single-Duplex Inefficacy

Industry validation data indicate that individual algorithm-designed siRNAs exhibit variable knockdown efficacy. In a large-scale analysis of over 1,100 siRNAs targeting approximately 400 endogenously expressed human genes, 82% of siRNAs achieved ≥70% target mRNA reduction, while 18% fell below this threshold . For ABCA1 specifically, published triplex set validation in Hepa 1-6 cells demonstrated knockdown efficiencies ranging from 64% to 87% across different duplexes targeting the same gene . The three-siRNA format of ABCA1 Human Pre-designed siRNA Set A provides intrinsic redundancy: if one duplex underperforms in a given cell type, two alternative sequences remain available without additional procurement. This contrasts with single-siRNA products, which offer no fallback option if the sole sequence proves suboptimal.

siRNA Design Validation Knockdown Efficiency Experimental Optimization

Reduced Off-Target Potential via Triplex Format vs. High-Multiplex Pools

Pooled siRNA reagents combining multiple distinct duplexes (e.g., 4-plex SMARTpool format) carry a documented risk of accumulating off-target effects due to independent seed-region-mediated mRNA regulation by each constituent duplex. A technical analysis by Thermo Fisher Scientific demonstrated that pooled siRNA experiments consistently yielded false positive rates exceeding 50% and false negative rates exceeding 40% . The triplex format of ABCA1 Human Pre-designed siRNA Set A, with duplexes supplied individually, enables sequential validation: researchers can first identify the most efficacious single duplex, then use that validated sequence for subsequent experiments, thereby minimizing cumulative off-target burden. This approach aligns with best-practice guidelines for hit confirmation using multiple independent siRNAs [1].

Off-Target Effects RNAi Specificity Hit Validation

Optimal Application Scenarios for ABCA1 Human Pre-designed siRNA Set A in Lipid Metabolism and Cardiovascular Research


Cholesterol Efflux Functional Assays in THP-1 Macrophage and HepG2 Hepatocyte Models

ABCA1 Human Pre-designed siRNA Set A is optimally suited for reverse cholesterol transport studies requiring quantifiable impairment of ABCA1-mediated cholesterol efflux. The three individually supplied duplexes allow researchers to empirically select the sequence achieving ≥50% ABCA1 mRNA reduction in their specific cell model, a threshold validated to significantly downregulate cholesterol efflux to apoA-I acceptors and reduce HDL production . The included FAM-labeled negative control enables transfection efficiency monitoring via fluorescence microscopy or flow cytometry, while the GAPDH positive control provides a benchmark for knockdown assay performance independent of ABCA1 biology.

Mechanistic Studies of ABCA1-Dependent Signaling Pathways in Macrophage Inflammation and Lipid Homeostasis

For investigations of ABCA1's role in STAT6 phosphorylation, PPAR-γ expression, LXR-α regulation, and apoptotic cell-induced signaling cascades, the triplex individual format enables the two-step validation workflow required for high-confidence mechanistic conclusions: initial screening with all three duplexes to identify the most efficacious sequence, followed by phenotype confirmation with the validated single duplex at optimized concentration. This approach addresses the requirement for independent siRNA confirmation in pathway studies and minimizes the confounding influence of off-target effects that could otherwise produce misleading pathway assignments . ABCA1 knockdown in macrophages has been validated to reduce STAT6 phosphorylation as well as PPAR-γ and LXR-α mRNA and protein expression .

Multi-Gene Comparative Knockdown Studies Requiring Consistent Reagent Quality Across Experimental Batches

In experimental designs comparing ABCA1 knockdown effects with other lipid transporters (e.g., ABCG1, SR-B1) or regulatory factors (e.g., TRAK2, HECTD1), the HPLC purification and documented lot-to-lot MS consistency of ABCA1 Human Pre-designed siRNA Set A provide critical quality assurance . This quality framework is essential for multi-gene panels where inter-lot variability could confound comparative analyses and for longitudinal studies where experiments are conducted over extended timeframes requiring multiple reagent orders. The standardized 5 nmol quantity per duplex supports at least 330 transfections in 24-well format at 10 nM final concentration, sufficient for comprehensive dose-response and time-course experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABCA1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.